molecular formula C19H21N7O B2861284 N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040651-65-7

N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No. B2861284
CAS RN: 1040651-65-7
M. Wt: 363.425
InChI Key: MXAUJOSXSODSJX-UHFFFAOYSA-N
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Description

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . 1H-Tetrazole is a crystalline light yellow powder and odorless .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen .


Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes. These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat .


Physical And Chemical Properties Analysis

Tetrazole shows a melting point temperature at 155–157°C . It dissolves in water, acetonitrile, etc . Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .

Scientific Research Applications

Antibacterial Activity

Tetrazoles exhibit antibacterial properties, making them relevant for combating bacterial infections. Researchers have explored derivatives of N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide for their potential antibacterial effects . Further investigations into specific strains and mechanisms of action are warranted.

Antifungal Activity

The antifungal potential of tetrazole derivatives is another area of interest. N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide derivatives may exhibit antifungal properties, which could be valuable in treating fungal infections .

Analgesic Properties

Tetrazoles, including our compound of interest, have been studied for their analgesic effects. These compounds may modulate pain pathways, making them relevant in pain management .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide derivatives have demonstrated anti-inflammatory potential, which could contribute to therapeutic strategies for inflammatory conditions .

Other Potential Applications

Beyond the biological realm, tetrazoles find applications in diverse areas:

Safety and Hazards

On heating or burning, tetrazole releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .

Future Directions

Tetrazole moieties are promising drugs in pharmaceutical chemistry and it is commonly known as better pharmacological agents and novel medications . They can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .

properties

IUPAC Name

N-phenyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c27-19(20-16-7-3-1-4-8-16)25-13-11-24(12-14-25)15-18-21-22-23-26(18)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAUJOSXSODSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

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